molecular formula C13H21N3OS B5062347 N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B5062347
M. Wt: 267.39 g/mol
InChI Key: RGWRBRHKPMTKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide, also known as MIAMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MIAMI belongs to the class of thioacetamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is not fully understood, but it is thought to act through multiple pathways. N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has been shown to have a wide range of biochemical and physiological effects in various disease models. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is its versatility in scientific research. It has been shown to exhibit a wide range of biological activities, making it a valuable tool for investigating various disease models. N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as an anticancer agent. N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has been shown to inhibit the growth and proliferation of cancer cells, and further research is needed to determine its potential as a cancer therapy. Additionally, further research is needed to elucidate the exact mechanism of action of N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide and to optimize its synthesis for use in scientific research.

Synthesis Methods

N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide can be synthesized using a multistep process that involves the reaction of 2-methylcyclohexanone with thiosemicarbazide to form 2-methylcyclohexylidene thiosemicarbazide. This intermediate is then reacted with 1-methylimidazole-2-thiol to yield N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide. The synthesis of N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has been optimized to increase the yield and purity of the final product, which is essential for its use in scientific research.

Scientific Research Applications

N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has been extensively studied for its potential therapeutic properties in various disease models. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has also been investigated for its potential antitumor properties in cancer cell lines and animal models of cancer. Additionally, N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-(2-methylcyclohexyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-10-5-3-4-6-11(10)15-12(17)9-18-13-14-7-8-16(13)2/h7-8,10-11H,3-6,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWRBRHKPMTKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)CSC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

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